

Isolating Daphnilongeranin C: A Technical Guide for Natural Product Researchers

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Compound of Interest		
Compound Name:	Daphnilongeranin C	
Cat. No.:	B15593628	Get Quote

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This technical guide provides an in-depth overview of the isolation and characterization of **Daphnilongeranin C**, a member of the complex family of Daphniphyllum alkaloids, from the plant species Daphniphyllum longeracemosum. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, phytochemistry, and drug development. It consolidates key experimental protocols and quantitative data to facilitate further research and application of this compound.

Daphniphyllum alkaloids are renowned for their intricate and diverse polycyclic skeletons, making them a subject of significant interest for both phytochemical investigation and total synthesis.[1][2] **Daphnilongeranin C**, along with its congeners, was successfully isolated from the fruits of Daphniphyllum longeracemosum, contributing to the growing library of over 350 identified Daphniphyllum alkaloids.[2][3] The structural elucidation of these compounds is typically achieved through extensive spectroscopic analysis, particularly 2D-NMR experiments. [3][4][5]

Experimental Protocols

The isolation of **Daphnilongeranin C** involves a multi-step process encompassing extraction, partitioning, and chromatographic separation. The following protocols are based on established methodologies for the isolation of alkaloids from Daphniphyllum longeracemosum.

Extraction and Preliminary Fractionation



The initial step involves the extraction of the dried and powdered plant material (fruits of D. longeracemosum) with an organic solvent, followed by an acid-base partitioning to selectively separate the alkaloidal fraction.

- Plant Material: Fruits of Daphniphyllum longeracemosum.
- Extraction: The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- · Acid-Base Partitioning:
 - The crude extract is suspended in a 2% aqueous HCl solution and filtered.
 - The acidic solution is then washed with chloroform (CHCl₃) to remove neutral and acidic compounds.
 - The aqueous layer is basified with ammonia solution (NH₃·H₂O) to a pH of 9-10.
 - The basified solution is then extracted with CHCl₃.
 - The combined CHCl₃ layers are washed with saturated aqueous NaCl solution, dried over anhydrous Na₂SO₄, and concentrated to afford the crude alkaloidal fraction.

Chromatographic Purification

The crude alkaloidal fraction is subjected to a series of chromatographic techniques to isolate the individual compounds, including **Daphnilongeranin C**.

- Silica Gel Column Chromatography:
 - Stationary Phase: Silica gel (200-300 mesh).
 - Mobile Phase: A gradient of petroleum ether-acetone (from 100:1 to 1:1) is typically used to elute the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Sephadex LH-20 Column Chromatography:



- Stationary Phase: Sephadex LH-20.
- Mobile Phase: A mixture of CHCl₃-MeOH (1:1) is commonly used for further separation of the fractions obtained from the silica gel column.
- Preparative High-Performance Liquid Chromatography (Prep-HPLC):
 - Stationary Phase: C18 reversed-phase column.
 - Mobile Phase: A gradient of acetonitrile (MeCN) in water is often employed for the final purification of the target compound.

Quantitative Data

The following table summarizes the key quantitative data for **Daphnilongeranin C**.

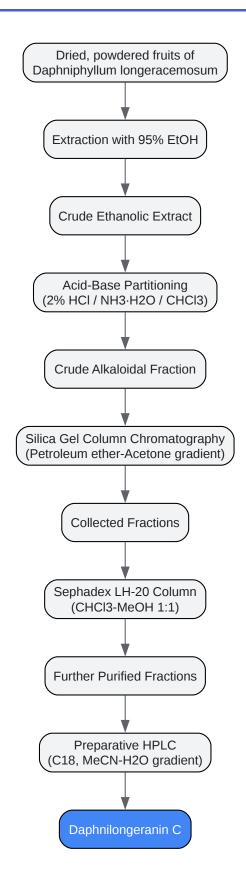
Parameter	Value
Molecular Formula	C22H29NO5
Molecular Weight	387.47 g/mol
Optical Rotation	[α] ²⁰ D +58.9 (c 0.5, CHCl ₃)
¹H NMR (CDCl₃, 400 MHz)	δ: 5.98 (1H, s), 5.30 (1H, d, J = 10.0 Hz), 4.45 (1H, m), 4.15 (1H, d, J = 12.0 Hz), 3.75 (3H, s), 3.68 (1H, m), 3.55 (1H, d, J = 12.0 Hz), 2.95 (1H, m), 2.75 (1H, m), 2.50 (1H, m), 2.30 (1H, m), 2.10 (1H, m), 1.95 (1H, m), 1.80 (1H, m), 1.65 (3H, s), 1.50 (3H, s), 1.25 (3H, d, J = 6.8 Hz)
¹³ C NMR (CDCl₃, 100 MHz)	δ: 205.1, 172.5, 145.2, 125.8, 85.2, 78.5, 75.1, 65.4, 60.2, 58.7, 55.3, 52.1, 48.9, 45.6, 42.3, 38.9, 35.6, 32.1, 28.7, 25.4, 22.1, 18.9
High-Resolution Mass Spectrometry (HRMS)	m/z: 388.2068 [M+H]+ (Calcd. for C ₂₂ H ₃₀ NO ₅ , 388.2073)



Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the isolation of **Daphnilongeranin C** from Daphniphyllum longeracemosum.





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Figure 1. Isolation workflow for **Daphnilongeranin C**.



Potential Biosynthetic Relationship

While specific signaling pathways for **Daphnilongeranin C** have not been extensively reported, its structural features suggest a biosynthetic relationship with other Daphniphyllum alkaloids. Daphenylline, for instance, might be biosynthetically generated from **Daphnilongeranin C** through a series of reduction, dehydration, and rearrangement reactions.[1]



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Figure 2. Proposed biosynthetic relationship of **Daphnilongeranin C**.

This technical guide provides a foundational understanding of the isolation of **Daphnilongeranin C**. Further research into the biological activities and potential therapeutic applications of this and other Daphniphyllum alkaloids is a promising area of investigation.

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